Axitirome

Übersicht

Beschreibung

Axitirom ist ein synthetisches Thyromimetikum, das in erster Linie für seine cholesterinsenkenden Eigenschaften entwickelt wurde. Es wirkt als Agonist des Low-Density-Lipoprotein-Rezeptors und ist damit ein vielversprechender Kandidat für die Behandlung von Hyperlipidämien und verwandten Stoffwechselstörungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Axitirom wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Axitirom wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Axitirom beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und der Einsatz von Durchflussverfahren, um die Effizienz und Ausbeute zu verbessern. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Axitirom unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Axitirom kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Axitirom in seine reduzierten Formen umwandeln.

Substitution: Axitirom kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Obesity Treatment

- Mechanism : Axitirome works by activating fat oxidation and increasing metabolic rate without significantly altering thyroid hormone levels. This unique action allows it to facilitate weight loss while maintaining appetite in subjects consuming high-calorie diets .

- Study Findings : In a study involving obese mice subjected to a high-fat diet, this compound delivered via anionic nanogels resulted in complete weight loss and normalization of cholesterol levels after five weeks of treatment. The treated mice showed no adverse side effects, indicating a favorable safety profile .

-

Cholesterol Management

- Mechanism : The compound activates the reverse cholesterol transport pathway, effectively lowering cholesterol levels. This action is particularly beneficial for individuals with dyslipidemia or those at risk of cardiovascular diseases .

- Study Findings : Research demonstrated that this compound not only reduced body weight but also significantly decreased liver inflammation and improved overall liver health in mice .

-

Cancer Treatment

- Potential Use : this compound has been suggested for use in cases of drug-resistant lung cancer due to mutations in the epidermal growth factor receptor (EGFR). Studies indicate that compounds containing oxamic acid, such as this compound, may provide therapeutic benefits against certain resistant cancer forms .

- Study Findings : Virtual screening identified this compound as a candidate for overcoming resistance in EGFR T790M/L858R mutations, suggesting its potential application in oncology .

Data Tables

Case Studies

- Obesity Research : In a recent study by Thayumanavan et al., obese mice were treated with this compound encapsulated in nanogels directly targeting liver cells. The results showed significant weight reduction and improved metabolic health without disrupting normal appetite patterns .

- Cholesterol Study : Another investigation highlighted this compound's role in lowering cholesterol levels through enhanced lipid metabolism pathways. The study confirmed its effectiveness in both rat and dog models, paving the way for potential human applications .

- Cancer Resistance : A study focused on the structural properties of this compound indicated its potential as an effective agent against specific EGFR mutations associated with lung cancer resistance. The findings suggest that further exploration could lead to new treatment options for patients with limited therapeutic choices .

Wirkmechanismus

Axitirome exerts its effects by binding to low-density lipoprotein receptors, thereby enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream. This mechanism involves the activation of specific signaling pathways that regulate lipid metabolism and gene expression . Additionally, this compound has been shown to activate the reverse cholesterol transport pathway, which further contributes to its cholesterol-lowering effects .

Vergleich Mit ähnlichen Verbindungen

Axitirom ist einzigartig unter den Thyromimetika aufgrund seiner hohen Selektivität und Potenz. Zu ähnlichen Verbindungen gehören:

Eprotirom: Ein weiteres Thyromimetikum mit ähnlichen cholesterinsenkenden Eigenschaften.

Sobetirom: Bekannt für seine selektive Wirkung auf Schilddrüsenhormonrezeptoren.

Tiratricol: Ein Schilddrüsenhormonanalog mit breiteren Stoffwechseleffekten

Axitirom zeichnet sich durch seine spezifische Zielrichtung auf Low-Density-Lipoprotein-Rezeptoren und sein Potenzial für weniger Nebenwirkungen im Vergleich zu anderen Thyromimetika aus .

Biologische Aktivität

Axitirome, also known as CGS 26214, is a synthetic thyromimetic compound that acts as a selective agonist for the thyroid hormone receptor beta (TRβ). It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- TRβ Agonism : By selectively activating TRβ receptors in the liver, this compound modulates metabolic processes that can lead to improved lipid profiles and reduced body weight.

- Cholesterol-Lowering Effects : Studies have shown that this compound can significantly lower cholesterol levels in animal models, suggesting its potential as a treatment for dyslipidemia.

- Liver Selectivity : The compound's design allows for targeted delivery to the liver, minimizing systemic side effects associated with non-selective thyroid hormone therapies .

Cholesterol-Lowering Activity

This compound has demonstrated significant cholesterol-lowering effects in both rat and dog models. In a study involving a diet-induced obesity mouse model, treatment with this compound resulted in:

- Reduction in Body Weight : Nearly complete reversal of body weight gain was observed.

- Decreased Liver Weight and Inflammation : The treatment led to significant reductions in liver weight and inflammatory markers.

- Improved Lipid Profiles : Cholesterol levels were notably decreased without adverse effects on thyroid hormone levels .

Case Studies

Several case studies have highlighted this compound's efficacy:

- Case Study 1 : A study utilizing a murine model of non-alcoholic steatohepatitis (NASH) showed that this compound administration resulted in reduced liver steatosis and inflammation compared to control groups. The encapsulation of this compound within nanogel carriers enhanced its liver-targeting ability and therapeutic efficacy .

- Case Study 2 : In vitro studies indicated that this compound could overcome drug resistance in lung cancer models characterized by EGFR T790M/L858R mutations. The compound was suggested as a potential treatment option for patients who do not respond to first-generation EGFR inhibitors .

Summary of Findings

| Study/Case | Model | Key Findings |

|---|---|---|

| Study 1 | Diet-induced obesity mouse model | Significant reduction in body weight, liver weight, inflammation, and cholesterol levels |

| Study 2 | Lung cancer with EGFR mutations | Potential efficacy in overcoming drug resistance associated with specific mutations |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Axitirome’s mechanism of action in hepatocytes?

this compound (CGS 26214) activates the thyroid hormone receptor β (TRβ) in hepatocytes, modulating gene expression linked to cholesterol metabolism and weight regulation . Key methodologies include:

- Receptor-binding assays : Quantify TRβ affinity using radioligand displacement or fluorescence polarization.

- Gene expression profiling : RNA-seq or qPCR to assess downstream targets (e.g., LDL receptor, SREBP-1c).

- Metabolic flux analysis : Track lipid oxidation rates in hepatocyte cultures treated with this compound.

Q. How can researchers validate liver-specific targeting of this compound in preclinical models?

The use of anionized nanogels (ANGs) enables hepatocyte-specific delivery via scavenger receptor class B type 1 (SR-B1) binding . Validation steps:

- Biodistribution studies : Fluorescently labeled ANGs tracked via IVIS imaging in mice.

- Tissue-specific drug release : Measure this compound concentration in liver vs. non-target organs (e.g., heart, muscle) using LC-MS/MS.

- Knockout models : Compare efficacy in SR-B1-deficient vs. wild-type mice.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy in murine models and observations in human trials of other thyromimetics?

this compound reduces weight gain in mice without systemic thyroid hormone disruption, unlike human trials where similar drugs caused off-target effects . Strategies:

- Species-specific receptor profiling : Compare TRβ isoform expression and binding kinetics across species.

- Appetite regulation analysis : Monitor neuropeptide Y (NPY) or leptin levels in this compound-treated models to explain differential appetite responses .

- Clinical translation frameworks : Use humanized liver models or microphysiological systems to bridge preclinical and clinical data gaps.

Q. What experimental approaches optimize this compound’s encapsulation efficiency in nanogels?

Encapsulation efficiency (~50%) depends on copolymer composition and cross-linking density . Optimization methods:

- Copolymer screening : Test block polymers (e.g., PLGA-PEG) for drug-polymer compatibility via Hansen solubility parameters.

- Cross-linking modulation : Adjust dithiothreitol (DTT) ratios to balance stability and drug release kinetics.

- In vitro release assays : Simulate hepatocyte glutathione levels to trigger disulfide bond cleavage and this compound release.

Q. How can dose-response challenges be addressed in this compound studies to balance efficacy and toxicity?

this compound’s therapeutic window is narrow due to potential cardiac side effects at high doses. Solutions:

- Pharmacokinetic modeling : Integrate hepatic first-pass metabolism data to predict optimal dosing regimens.

- Toxicity profiling : Assess cardiac troponin levels and echocardiography in long-term rodent studies.

- Combinatorial delivery : Co-encapsulate this compound with cardioprotective agents (e.g., resveratrol) in ANGs.

Q. Methodological Recommendations

- For receptor studies : Use TRβ-specific inhibitors (e.g., ML-098) to confirm target engagement .

- For nanogel characterization : Employ dynamic light scattering (DLS) for size distribution and TEM for morphology validation .

- For metabolic phenotyping : Combine indirect calorimetry with stable isotope tracing in vivo .

Eigenschaften

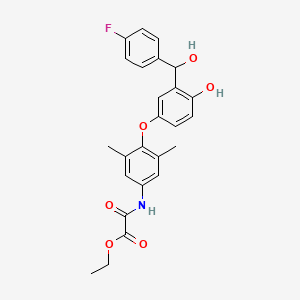

CAS-Nummer |

156740-57-7 |

|---|---|

Molekularformel |

C25H24FNO6 |

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

InChI |

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |

InChI-Schlüssel |

FUBBWDWIGBTUPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Kanonische SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Axitirome; CGS 26214; CGS-26214; CGS26214; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.